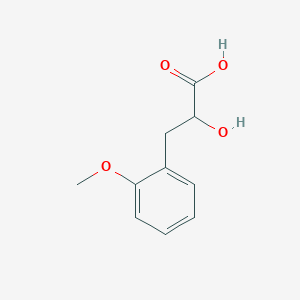

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H12O4 |

|---|---|

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

2-hydroxy-3-(2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12O4/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) |

InChI-Schlüssel |

HCYWZULWHCPCFY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1CC(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid typically involves:

- Starting from L-tyrosine or related phenylalanine derivatives.

- Selective O-alkylation or O-aralkylation to introduce the methoxy group on the aromatic ring.

- Diazotization and subsequent transformations to install the hydroxy and carboxylic acid functionalities.

- Optical resolution or stereoselective synthesis to obtain the desired enantiomer with high enantiomeric excess (ee).

This approach is supported by patent literature describing the preparation of 3-aryl-2-hydroxy propanoic acid derivatives, which includes the 2-methoxyphenyl substituent as a variant.

Detailed Stepwise Preparation (Based on Patent US20160102042A1 and US9550719B2)

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Selective O-alkylation of L-Tyrosine | Base (NaOH, KOH, Na2CO3, or NaHCO3), chelating agent, alkyl or aralkyl halide, solvent | Formation of O-alkylated intermediate (3a), introducing the 2-methoxyphenyl group |

| 2 | Diazotization of intermediate (3a) | Diazotizing agents under controlled conditions | Conversion to diazonium salt (4a) |

| 3 | Dialkylation of diazonium salt (4a) | Excess alkylating agent and base in suitable solvent | Formation of optically pure 2-hydroxy-3-arylpropanoic acid derivative (1a) |

| 4 | Optional selective esterification of (4a) | Esterification reagents to form compound (5a) | Allows further O-alkylation to obtain final compound (1a) |

| 5 | Debenzylation (if protecting groups used) | Pd/C, Pd(OH)2, Raney-Ni, or TiCl4 with dichloromethane | Removal of protecting groups to yield free acid |

| 6 | Oxidation (if required) | Chromium trioxide with H2SO4 or sodium chlorite/TEMPO/bleach | To adjust oxidation state and purity |

Optical Resolution Method

For racemic mixtures, optical resolution can be employed to isolate the desired stereoisomer:

- A mixture of racemic 2-hydroxy-3-(2-methoxyphenyl)propanoic acid is suspended in ethyl acetate and water.

- Sodium carbonate is added, and the mixture is heated to reflux.

- Quinine in methanol is added gradually for salt formation.

- The quinine salt of the desired enantiomer is isolated by filtration and washing.

- This method yields optically pure product with ~94% yield and 97% optical purity.

Protection Strategies in Synthesis

A common approach to facilitate synthesis and purification is the use of protecting groups, especially on the amino functionality when present:

- The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect the amino group during synthesis.

- The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is an example where Fmoc protection is applied.

- This intermediate allows for further synthetic manipulations while maintaining stereochemical integrity.

Alternative Synthetic Routes

While the main patent-based routes focus on L-tyrosine derivatives, alternative methods involve:

- Coupling reactions using carbodiimide chemistry (e.g., DCC coupling) to form amide derivatives related to the hydroxy acid.

- Hydrolysis of esters under basic conditions to yield the free acid.

- Reactions with hydrazine hydrate or hydroxylamine hydrochloride to form hydrazide or hydroxamic acid derivatives, respectively, which can be intermediates or analogs in synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | L-Tyrosine or related amino acid derivatives |

| Key Reactions | O-alkylation, diazotization, dialkylation, esterification, debenzylation, oxidation |

| Protecting Groups | Fmoc, benzyl, substituted benzyl, alkyl groups |

| Bases Used | NaOH, KOH, Na2CO3, NaHCO3 |

| Debenzylation Agents | Pd/C, Pd(OH)2, Raney-Ni, TiCl4 |

| Oxidizing Agents | Chromium trioxide/H2SO4, sodium chlorite/TEMPO/bleach |

| Yield Range | 40-45% overall yield |

| Enantiomeric Excess | 97-99% ee |

| Optical Resolution | Quinine salt formation, ~94% yield, 97% optical purity |

Research Outcomes and Analytical Data

- The synthesized compounds show high optical purity confirmed by polarimetry ([α]D values ~+232° to +234°).

- Analytical characterization includes NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

- The Fmoc-protected derivatives have molecular weight ~433.5 g/mol and molecular formula C25H23NO6, confirming the incorporation of the protecting group and the 2-methoxyphenyl moiety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its role in modulating biological pathways and potential therapeutic applications.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Enzyme Inhibition: Modulating the activity of enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Methoxy Substitution Patterns

- 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039427): Structure: Differs in the methoxy group position (para vs. ortho on the phenyl ring). The para-methoxy group may enhance steric stability compared to the ortho isomer . Molecular Weight: 196.20 g/mol (C₁₀H₁₂O₄), identical to the target compound due to identical substituents .

- 3-(2-Methoxyphenyl)propanoic acid: Structure: Lacks the hydroxyl group at C2. Properties: Smaller molecular weight (180.20 g/mol, C₁₀H₁₂O₃) and reduced polarity due to the absence of the hydroxyl group. Used as a chemical intermediate .

Functional Group Variations

- (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (HMDB0033624): Structure: Replaces the methoxy group with a hydroxyl group at the phenyl C2 position. Properties: Lower molecular weight (182.18 g/mol, C₉H₁₀O₄) and higher polarity. Bioactivity: Enhanced hydrogen-bonding capacity compared to methoxy analogs, influencing solubility and receptor interactions.

- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (DL-4-Hydroxyphenyllactic Acid): Structure: Features a para-hydroxyl group instead of methoxy. Properties: Molecular weight 182.18 g/mol (C₉H₁₀O₄). Used in biochemical research and noted for its role in tyrosine metabolism .

Complex Derivatives and Pharmaceutical Analogs

- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid: Structure: Incorporates a methyl group at the phenyl C5 position and an additional phenyl group. Applications: Intermediate in synthesizing Tolterodine-L-Tartrate, a drug for overactive bladder. Demonstrates the pharmaceutical utility of methoxy-substituted phenylpropanoic acids . Molecular Weight: 270.32 g/mol (C₁₇H₁₈O₃) .

- 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid: Structure: Contains two phenyl groups at C3 and a methoxy group. Properties: Higher molecular weight (284.31 g/mol, C₁₆H₁₆O₄) and increased hydrophobicity. Purity ≥95%, stored at 4°C for stability .

Molecular and Charge Characteristics

- Acidity: Methoxy groups (electron-donating) reduce acidity compared to hydroxyl-substituted analogs. For example, (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid (MW 198.18) has higher acidity due to two hydroxyl groups .

- Solubility : Ortho-substituted methoxy compounds (e.g., target compound) may exhibit lower aqueous solubility than para isomers due to steric hindrance .

Biologische Aktivität

2-Hydroxy-3-(2-methoxyphenyl)propanoic acid, also known as HMPA, is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of HMPA consists of a hydroxyl group and a methoxy-substituted phenyl group attached to a propanoic acid backbone. This configuration allows for significant interactions with biological molecules, enhancing its bioactivity.

HMPA exhibits its biological effects through several mechanisms:

- Antioxidant Activity : HMPA has been shown to scavenge free radicals, reducing oxidative stress in cellular environments .

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .

- HDAC Inhibition : HMPA acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression related to cancer and metabolic disorders .

- Receptor Interactions : It interacts with various receptors, including GPR41 and GPR43, which are involved in metabolic regulation .

Biological Activities

The biological activities of HMPA can be categorized into several key areas:

1. Anticancer Activity

HMPA has demonstrated significant anticancer properties in various studies:

- In Vitro Studies : Research indicates that HMPA inhibits the proliferation of cancer cells such as HeLa and HCT-116 with IC50 values ranging from 0.69 to 11 μM .

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

2. Metabolic Effects

HMPA is linked to improved metabolic health:

- Glucose Metabolism : Studies show that HMPA enhances glucose uptake in muscle tissues, potentially benefiting diabetic conditions .

- Lipid Metabolism : It promotes lipid degradation pathways, reducing triglyceride accumulation in hepatic tissues .

3. Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

- Cognitive Function : Animal studies indicate that HMPA may improve cognitive function through modulation of neuroinflammatory responses .

Case Study 1: Anticancer Efficacy

In a controlled study on HeLa cells, HMPA was administered at varying concentrations. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. This study underscores the potential of HMPA as an anticancer agent.

Case Study 2: Metabolic Regulation

In a study involving high-fat diet-induced obesity in mice, administration of HMPA led to decreased body weight and improved insulin sensitivity. The compound's ability to enhance glucose metabolism was highlighted as a key mechanism for its metabolic benefits.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-3-(2-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

- Oxidation : Use of KMnO₄ or CrO₃ to introduce hydroxyl or ketone groups. For example, oxidizing 3-(2-methoxyphenyl)propanoic acid derivatives under controlled pH and temperature (e.g., 60–80°C) to avoid over-oxidation .

- Substitution : Alkylating agents to modify the methoxy or hydroxyl groups. Reaction efficiency depends on solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) .

- Precursor modification : Starting with 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) and introducing hydroxyl groups via hydroxylation reagents .

Key factors : Temperature, pH, and catalyst selection critically impact yield. For instance, Pd/C-mediated reductions require inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure?

- NMR :

- ¹H NMR : Look for signals at δ 3.8–4.2 ppm (methoxy group), δ 6.8–7.4 ppm (aromatic protons), and δ 2.5–3.5 ppm (propanoic acid backbone). The hydroxyl proton may appear as a broad singlet around δ 5.0 ppm .

- ¹³C NMR : Confirm the methoxy carbon (~55 ppm), carbonyl carbon (~175 ppm), and aromatic carbons (110–150 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 196.07 (C₁₀H₁₂O₄) with fragmentation patterns indicating loss of CO₂ (44 Da) or methoxy groups .

Q. What strategies are effective for identifying this compound in complex mixtures (e.g., biological samples)?

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid for improved peak resolution .

- Tandem MS : MRM transitions (e.g., 196 → 152 for quantification) enhance specificity in biological matrices .

- Derivatization : Silylation (e.g., BSTFA) improves volatility for GC-MS analysis of hydroxyl-containing analogs .

Q. What safety protocols are essential during synthesis and handling?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. The compound may be absorbed through the skin .

- Ventilation : Use fume hoods to minimize inhalation of vapors during reactions involving volatile reagents (e.g., CrO₃) .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for organic waste .

Advanced Research Questions

Q. How can researchers investigate its role in enzyme inhibition (e.g., cyclooxygenase or lipoxygenase)?

Q. What methods assess its stability under varying pH and temperature conditions?

Q. How can stereoisomerism be resolved, given its chiral centers?

Q. How do structural analogs (e.g., 4-methoxy vs. 2-methoxy derivatives) differ in biological activity?

- Comparative SAR studies :

- Antimicrobial assays : Test against E. coli and S. aureus using broth microdilution. The 2-methoxy analog may show enhanced activity due to steric effects .

- Anti-inflammatory models : Measure TNF-α suppression in macrophage cells. The 2-methoxy group’s ortho position could improve membrane permeability .

Q. What advanced techniques quantify trace impurities in synthesized batches?

Q. How should researchers address contradictions in reported biological activities?

- Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-free vs. cell-based) or solvent (DMSO vs. ethanol) .

- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Structural verification : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.